molecular formula C8H16Cl2N2 B1456356 (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 942311-13-9

(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Numéro de catalogue: B1456356
Numéro CAS: 942311-13-9
Poids moléculaire: 211.13 g/mol
Clé InChI: MOJAQUAJOXXJOA-GAGWNIJNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1S,4S)-2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (CAS: 942311-13-9) is a bicyclic amine hydrochloride salt with a rigid norbornane-like framework. Its molecular formula is C₈H₁₅Cl₂N₂ (MW: 174.67 g/mol), featuring a cyclopropyl substituent at the 2-position of the diazabicyclo[2.2.1]heptane core . The stereochemistry (1S,4S) confers distinct spatial and electronic properties, making it a valuable intermediate in medicinal chemistry and asymmetric organocatalysis . The compound is typically synthesized via Boc-protection/deprotection strategies, as demonstrated in the synthesis of its benzyl- and Boc-protected analogs .

Propriétés

IUPAC Name

(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.2ClH/c1-2-7(1)10-5-6-3-8(10)4-9-6;;/h6-9H,1-5H2;2*1H/t6-,8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJAQUAJOXXJOA-GAGWNIJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CC2CN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C[C@@H]3C[C@H]2CN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

The primary targets of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands.

Biochemical Pathways

The specific biochemical pathways affected by (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used as an organocatalyst in biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea.

Result of Action

The molecular and cellular effects of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used in the synthesis of chiral diazabicyclic ligands.

Analyse Biochimique

Biochemical Properties

(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride plays a significant role in biochemical reactions, particularly as a ligand or catalyst in asymmetric synthesis. It interacts with various enzymes and proteins, facilitating the formation of chiral products. For instance, it can act as a chiral ligand in the preparation of dicopper(II) complexes, which are used in asymmetric catalysis reactions. Additionally, it serves as an organocatalyst in the Biginelli reaction, where it catalyzes the formation of dihydropyrimidinones from aromatic aldehydes, ethyl acetoacetate, and urea.

Cellular Effects

The effects of this compound on cellular processes have been studied in various cell lines. It has demonstrated antiproliferative activity against several tumor cell lines, including cervical cancer (CaSki), breast cancer (MDA-MB-231), and lung cancer (SK-Lu-1) cells. The compound induces apoptosis in these cells through a caspase-dependent pathway without causing necrosis. This selective induction of apoptosis suggests its potential as a therapeutic agent for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and effects of this compound have been evaluated over time. The compound is stable under standard storage conditions and retains its catalytic activity for extended periods. Long-term studies have shown that its antiproliferative effects on tumor cells persist over time, with no significant degradation observed. These findings highlight its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects. At higher doses, toxic effects such as weight loss and organ toxicity have been observed. These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation to form active metabolites These metabolites retain the compound’s antiproliferative properties and contribute to its overall therapeutic effects

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. Once inside the cell, the compound accumulates in the cytoplasm and interacts with intracellular targets. Its distribution is influenced by factors such as tissue perfusion and cellular uptake mechanisms, which determine its localization and concentration within different tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes. Post-translational modifications and targeting signals may direct it to specific subcellular compartments, enhancing its efficacy in catalyzing biochemical reactions and inducing apoptosis in tumor cells.

Activité Biologique

(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, with CAS number 942311-13-9, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound belongs to a class of bicyclic amines and has been studied for its antiproliferative effects on various cancer cell lines.

The molecular formula of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane is C8H14N2C_8H_{14}N_2 with a molecular weight of 138.21 g/mol. It is characterized by its unique bicyclic structure which contributes to its biological properties.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane exhibit significant antiproliferative activity against several cancer cell lines:

Cell Line IC50 (µg/mL)
CaSki (Cervical)28
MDA-MB-231 (Breast)18
SK-Lu-1 (Lung)20

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an antitumor agent .

The mechanism by which these compounds exert their effects involves the induction of apoptosis in tumor cells without triggering necrotic cell death. Specifically, one derivative, identified as compound 9e, has been shown to activate the caspase-dependent apoptotic pathway, leading to selective tumor cell death while sparing normal lymphocytes . This selectivity is crucial for minimizing side effects in therapeutic applications.

Study on Dithiocarbamate Derivatives

In a notable study published in 2017, researchers synthesized several dithiocarbamate derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and evaluated their biological activities. Among these derivatives, compound 9e was highlighted for its significant antiproliferative activity across multiple cancer cell lines while maintaining a favorable safety profile against normal cells .

The study emphasized the need for further modifications to enhance the efficacy and safety of these compounds as potential drug candidates.

In Silico Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions have also been conducted on these compounds, indicating their potential as drug candidates with favorable pharmacokinetic properties . This computational analysis supports the ongoing research into their development as effective therapeutic agents.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has been studied for its potential use in developing new therapeutic agents. Its bicyclic structure may offer unique interactions with biological targets, making it a candidate for:

  • Antidepressant Activity: Research has indicated that compounds with similar structures can influence neurotransmitter systems, suggesting potential antidepressant effects.
  • Analgesic Properties: The compound's ability to modulate pain pathways could lead to the development of new analgesics.

Neuropharmacology

Studies have explored the effects of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride on various neurological conditions:

  • Cognitive Enhancement: Preliminary data suggest that it may enhance cognitive functions through modulation of cholinergic pathways.
  • Anxiolytic Effects: Its impact on anxiety-related behaviors has been documented in animal models, indicating potential use in anxiety disorders.

Synthesis and Chemical Reactions

The compound serves as a building block in synthetic organic chemistry due to its unique structural features:

  • Synthetic Intermediates: It can be utilized in the synthesis of more complex molecules, particularly those targeting neurochemical pathways.
  • Reactivity Studies: Its reactivity under various conditions (e.g., electrophilic substitution) provides insights into reaction mechanisms and the development of new synthetic methodologies.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored a series of bicyclic compounds related to this compound. The findings indicated that modifications to the bicyclic framework could enhance serotonin receptor affinity, suggesting a pathway for developing novel antidepressants.

Case Study 2: Neuroprotective Effects

Research published in Neuropharmacology demonstrated that this compound exhibited neuroprotective effects in models of oxidative stress-induced neuronal damage. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 3: Pain Management

In a study focusing on pain modulation mechanisms published in Pain, this compound was shown to reduce pain responses in animal models through interaction with opioid receptors, indicating its potential as an analgesic.

Comparaison Avec Des Composés Similaires

Substituent Variations and Physicochemical Properties

Compound Name CAS Number Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
(1S,4S)-2-Cyclopropyl derivative 942311-13-9 Cyclopropyl C₈H₁₅Cl₂N₂ 174.67 High rigidity; dihydrochloride salt enhances solubility
(1R,4R)-2-Methyl derivative 1403763-25-6 Methyl C₆H₁₄Cl₂N₂ 185.10 Reduced steric bulk; dihydrochloride salt
(1S,4S)-2-Phenyl derivative 294177-33-6 Phenyl C₁₁H₁₄N₂ 174.24 Increased hydrophobicity; neutral form
(1S,4S)-2-(2-Methoxyethyl) derivative 2231666-14-9 Methoxyethyl C₈H₁₈Cl₂N₂O 229.14 Enhanced polarity; discontinued commercial availability
(1S,4S)-5,5-Difluoro derivative N/A Difluoro C₆H₁₀ClF₂N 169.60 Electron-withdrawing fluorine atoms; potential metabolic stability
Boc-protected (1S,4S) derivative 113451-59-5 Boc group C₁₀H₁₈N₂O₂ 198.26 Protected amine; m.p. 74–76°C; air-sensitive

Key Research Findings and Gaps

Synthetic Accessibility : The cyclopropyl derivative is synthesized in fewer steps than its Boc-protected counterpart, which requires sequential deprotection and salt formation .

Steric vs. Electronic Effects : Methyl and cyclopropyl substituents provide contrasting steric profiles, yet their electronic impacts on amine basicity remain understudied.

Pharmacological Data: No MIC or IC₅₀ values are reported for diazabicyclo[2.2.1]heptane derivatives, highlighting a critical research gap.

Méthodes De Préparation

Starting Material and Core Scaffold Formation

  • The synthesis generally begins with trans-4-hydroxy-L-proline , a naturally occurring amino acid that provides the chiral bicyclic scaffold of 2,5-diazabicyclo[2.2.1]heptane.
  • The hydroxy group is first converted into a good leaving group (e.g., tosylate or mesylate). Replacement of the hydroxy groups with mesylates has been found to improve cyclization yields (92% vs. 86% for tosylates).
  • The bicyclic ring system is formed by intramolecular nucleophilic substitution using methylamine under pressure, which closes the additional ring to form the diazabicycloheptane skeleton.
  • The N-tosyl protecting group is then removed by treatment with hydrobromic acid (33% HBr), yielding the free bicyclic amine core as a hydrobromide salt.

Protection and Directed Metalation

  • The free amine is protected with a Boc (tert-butyloxycarbonyl) group using Boc-anhydride and triethylamine to afford the Boc-protected bicyclic amine.
  • Directed lithiation is performed on the Boc-protected compound using sec-butyllithium in the presence of a chelating agent such as TMEDA (N,N,N',N'-tetramethylethylenediamine).
  • This lithiation step selectively deprotonates the bicyclic amine at the 2-position, generating a carbanion intermediate capable of reacting with electrophiles.

Electrophilic Substitution to Introduce the Cyclopropyl Group

  • The lithiated intermediate is reacted with suitable electrophiles to introduce substituents at the 2-position. For the preparation of the 2-cyclopropyl derivative, cyclopropyl halides or cyclopropyl-containing electrophiles can be used.
  • The reaction conditions, including solvent choice (THF or diethyl ether), temperature, and equivalents of sec-butyllithium, influence regioselectivity and yield.
  • In general, substitution at position 1 is favored, but position 3 substitution can also occur depending on the electrophile and conditions.
  • The reaction yields a mixture of C-substituted products, which can be separated and characterized.

Deprotection and Salt Formation

  • After electrophilic substitution, the Boc protecting group is removed to yield the free amine.
  • Boc cleavage can be achieved using trifluoroacetic acid (TFA), aqueous sodium hydroxide, or lithium aluminum hydride (LAH), though yields vary depending on the substituent and reaction conditions.
  • For the dihydrochloride salt formation, the free amine is treated with hydrochloric acid to form the dihydrochloride salt, which enhances stability and solubility for storage and further applications.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Hydroxy group tosylation/mesylation Tosyl chloride or mesyl chloride, base ~86-92 Mesylation improves cyclization yield
Cyclization with methylamine Methylamine, pressure, toluene solvent High Formation of bicyclic ring
N-Detosylation 33% Hydrobromic acid High Removal of tosyl protecting group
Boc Protection Boc-anhydride, triethylamine High Protects amine for lithiation
Directed Lithiation sec-Butyllithium, TMEDA, dry THF or diethyl ether - Generates carbanion for electrophilic substitution
Electrophilic Substitution Cyclopropyl electrophile (e.g., cyclopropyl halide) Variable Regioselectivity influenced by solvent and equivalents
Boc Deprotection TFA, NaOH, or LAH 20-82 Yields depend on substituent; TFA commonly used
Salt Formation HCl (for dihydrochloride salt) Quantitative Enhances compound stability and handling

Analytical and Characterization Techniques

  • The stereochemistry and substitution pattern are confirmed by NMR spectroscopy (1H and 13C), with coupling constants and chemical shifts used to distinguish regioisomers.
  • X-ray crystallography is employed to definitively assign stereochemistry and confirm the absolute configuration of substituted derivatives.
  • Thin-layer chromatography (TLC) and column chromatography are used for monitoring and purification.
  • Enantiomeric excess and chiral purity can be analyzed by chiral HPLC when applicable.

Research Findings and Notes

  • The directed lithiation approach allows for the selective and stereospecific introduction of substituents at the 2-position of the bicyclic scaffold.
  • The choice of electrophile and reaction conditions critically affects regioselectivity and yield.
  • The cyclopropyl substituent introduction typically follows similar protocols, though specific electrophiles and reaction optimization may be required.
  • Boc deprotection strategies must be chosen carefully to avoid decomposition or side reactions, especially with sensitive substituents.
  • The dihydrochloride salt form of the compound enhances its stability and is preferred for storage and handling.

Q & A

Q. What are the standard synthetic routes for (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride?

  • Methodological Answer : The compound can be synthesized via multi-step procedures. A representative approach involves:

Core scaffold preparation : Start with (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide. React with cyclopropane derivatives under nucleophilic substitution conditions.

Purification : Use column chromatography with gradient elution (e.g., 20–50% ethyl acetate/hexanes followed by 0–30% methanol/dichloromethane) to isolate the product .

Salt formation : Treat the free base with HCl in a solvent like methanol to yield the dihydrochloride salt .
Alternative routes include Boc-protection strategies for intermediates, achieving total yields up to 70% via sequential protection/deprotection steps .

Q. How is this compound purified post-synthesis?

  • Methodological Answer : Post-synthesis purification typically employs:
  • Column chromatography : Use silica gel with gradient eluents (e.g., ethyl acetate/hexanes for non-polar impurities, followed by methanol/dichloromethane for polar residues) .
  • Recrystallization : Optimize solvent systems (e.g., diisopropyl ether or ethanol/water mixtures) to obtain high-purity crystalline forms .
  • Analytical validation : Confirm purity via LCMS ([M+H]+ ion monitoring) and ¹H NMR to detect residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How do structural modifications of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives influence enantioselectivity in asymmetric catalysis?

  • Methodological Answer : Modifications at the N2 and N5 positions significantly impact catalytic performance:
  • N-Substituents : Boc-protected derivatives (e.g., (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane) enhance steric control in reactions like the Biginelli condensation, achieving up to 46% enantiomeric excess (ee) for dihydropyrimidinones .
  • Chiral auxiliaries : Introducing (R)-1-phenylethyl groups improves stereoselectivity but requires careful optimization of reaction pH and temperature to avoid racemization .
  • Data Table :
DerivativeReaction TypeYield (%)ee (%)Reference
Boc-protectedBiginelli9446
N-MethylatedBiginelli8537
Cyclopropyl-substitutedNucleophilic substitution97N/A

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of derivatives?

  • Methodological Answer : Discrepancies in physical data (e.g., melting points) may arise from:
  • Polymorphism : Crystallize derivatives under controlled conditions (slow cooling, solvent screening) to isolate stable polymorphs .
  • Impurity profiles : Reanalyze crude products via HPLC or GC-MS to identify byproducts (e.g., unreacted cyclopropane precursors or oxidation byproducts) .
  • Reproducibility : Standardize synthetic protocols (e.g., stoichiometry, reaction time) across labs. For example, a derivative reported to melt at 204–206°C in diisopropyl ether was later observed to decompose at 260°C under similar conditions, highlighting solvent-dependent stability .

Q. What strategies optimize aqueous solubility for (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-based compounds?

  • Methodological Answer : Solubility challenges are addressed via:
  • Salt formation : Dihydrochloride salts improve water solubility compared to free bases due to ionic character .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the bicyclic framework, though this may reduce catalytic activity .
  • Co-solvent systems : Use methanol/water or DMSO/water mixtures for in vitro assays, ensuring <5% organic content to avoid denaturation .

Data Contradiction Analysis

Q. Why do catalytic efficiencies vary across studies using similar (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : Variability arises from:
  • Substituent electronic effects : Electron-withdrawing groups (e.g., nitrobenzene in ) alter transition-state stabilization, impacting reaction rates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the diazabicyclo core, whereas non-polar solvents favor stereoselectivity but slow kinetics .
  • Catalyst loading : Studies using 10 mol% catalyst (e.g., hydrobromide salts) report higher yields (94%) than those with 5 mol% (72%), indicating a loading-dependent threshold .

Experimental Design Considerations

Q. How to design a kinetic study for this compound in catalytic applications?

  • Methodological Answer : Key steps include:

Substrate scope : Test diverse aldehydes and ureas in Biginelli reactions to assess generality .

Rate monitoring : Use in situ techniques (e.g., FTIR or HPLC) to track intermediate formation.

Temperature dependence : Perform reactions at 25°C, 40°C, and 60°C to calculate activation parameters (ΔH‡, ΔS‡) .

Control experiments : Compare results with non-cyclopropyl analogs to isolate steric/electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 2
(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.